molecular formula C30H31N3O3 B175927 Dofequidar, (R)- CAS No. 153653-33-9

Dofequidar, (R)-

Número de catálogo B175927
Número CAS: 153653-33-9
Peso molecular: 481.6 g/mol
Clave InChI: KLWUUPVJTLHYIM-RUZDIDTESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dofequidar, (R)- is a potent inhibitor of P-glycoprotein (P-gp), a membrane transporter protein that plays a crucial role in the efflux of drugs and other xenobiotics from cells. P-gp is overexpressed in many cancer cells, leading to resistance to chemotherapy. Dofequidar, (R)- has been extensively studied for its potential use in cancer therapy, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed below.

Mecanismo De Acción

Dofequidar, (R)- inhibits Dofequidar, (R)- by binding to the drug-binding site on the protein, thereby preventing the efflux of drugs and other xenobiotics from cells. This leads to an increase in the intracellular concentration of these compounds, resulting in enhanced efficacy of chemotherapy drugs and radiation therapy.
Biochemical and Physiological Effects
Dofequidar, (R)- has been shown to have minimal toxicity in animal studies, with no significant adverse effects on vital organs or body weight. It has been shown to enhance the efficacy of chemotherapy drugs and radiation therapy in animal models of cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Dofequidar, (R)- has several advantages for lab experiments, including its potent inhibition of Dofequidar, (R)-, its minimal toxicity, and its ability to enhance the efficacy of chemotherapy drugs and radiation therapy. However, its use in lab experiments is limited by its high cost and the need for specialized equipment for its synthesis and purification.

Direcciones Futuras

There are several future directions for research on Dofequidar, (R)-, including:
1. Development of more efficient synthesis methods to reduce the cost of the drug.
2. Examination of the potential use of Dofequidar, (R)- in combination with other chemotherapy drugs and radiation therapy.
3. Investigation of the potential use of Dofequidar, (R)- in the treatment of other diseases where Dofequidar, (R)- plays a role in drug resistance.
4. Development of more potent and selective Dofequidar, (R)- inhibitors based on the structure of Dofequidar, (R)-.
5. Investigation of the potential use of Dofequidar, (R)- as a diagnostic tool for the detection of Dofequidar, (R)- overexpression in cancer cells.
In conclusion, Dofequidar, (R)- is a potent inhibitor of Dofequidar, (R)- that has shown promise as a cancer therapy agent. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully explore the potential of Dofequidar, (R)- in cancer therapy and other applications.

Métodos De Síntesis

Dofequidar, (R)- can be synthesized by a multi-step process involving the reaction of (R)-1,2-diaminopropane with 2,4-dichloro-5-nitrobenzene, followed by reduction with sodium dithionite and acetylation with acetic anhydride. The final product is obtained by resolution of the racemic mixture using chiral HPLC.

Aplicaciones Científicas De Investigación

Dofequidar, (R)- has been extensively studied for its potential use in cancer therapy. It has been shown to enhance the efficacy of chemotherapy drugs by inhibiting Dofequidar, (R)--mediated drug efflux from cancer cells, thereby increasing the intracellular concentration of the drugs. Dofequidar, (R)- has also been shown to have potential as a radiosensitizer, enhancing the sensitivity of cancer cells to radiation therapy.

Propiedades

Número CAS

153653-33-9

Fórmula molecular

C30H31N3O3

Peso molecular

481.6 g/mol

Nombre IUPAC

1-[4-[(2R)-2-hydroxy-3-quinolin-5-yloxypropyl]piperazin-1-yl]-2,2-diphenylethanone

InChI

InChI=1S/C30H31N3O3/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-16,25,29,34H,17-22H2/t25-/m1/s1

Clave InChI

KLWUUPVJTLHYIM-RUZDIDTESA-N

SMILES isomérico

C1CN(CCN1C[C@H](COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5

SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5

SMILES canónico

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5

Sinónimos

Dofequidar (R)-isoMer

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.